4-chloro-N-(2,4-difluorophenyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide
Overview
Description
The compound is a complex organic molecule that likely contains a pyridazine ring structure based on its name. Pyridazine is a basic six-membered ring with two nitrogen atoms. It’s often used in the synthesis of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N-(2,4-Difluorophenyl)-2-fluorobenzamide are synthesized using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Scientific Research Applications
Synthesis and Characterization of Polymers
Synthesis of Polyamides : The compound 4-chloro-N-(2,4-difluorophenyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide has been utilized in the synthesis of new soluble polyamides. These polyamides are characterized by medium molecular weights, good thermal stability, and solubility in various solvents, making them potentially useful for a range of applications (Ghaemy, Nasab, & Alizadeh, 2010).
Polyamide Synthesis with a New Condensing Agent : Another study focused on the synthesis of polyamides using 5-methyl-2-chloro-3-phenyl-2,3-dihydro-1,3,4,2-oxadiazaphosphole as a new condensing agent. This agent proved effective in the direct polycondensation of dicarboxylic acids with aromatic diamines, leading to the formation of polyamides with high inherent viscosities (Kimura, Konno, & Takahashi, 1992).
Antimicrobial Activities
Antimicrobial Activity of Derivatives : Research has been conducted on synthesizing N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives and evaluating their antimicrobial activities. These compounds, including derivatives of this compound, have shown promising results against various bacterial and fungal strains (Ahsan et al., 2016).
Arylfluoronaphthyridine Antibacterial Agents : Novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, closely related to the chemical structure , have been synthesized and evaluated for their antibacterial potency. These derivatives showed significant in vitro potency and in vivo efficacy, highlighting their potential as antibacterial agents (Chu et al., 1986).
Crystal Structure Analysis
- Crystal Structure Studies : The crystal structure of a closely related compound, N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, has been determined. This study contributes to the understanding of the molecular configuration and bonding properties of similar compounds (Zou Xia, 2001).
Future Directions
Properties
IUPAC Name |
4-chloro-N-(2,4-difluorophenyl)-6-oxo-1-phenylpyridazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2N3O2/c18-12-9-15(24)23(11-4-2-1-3-5-11)22-16(12)17(25)21-14-7-6-10(19)8-13(14)20/h1-9H,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSWPJGPZEONY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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